molecular formula C17H18O5S B8580877 2-Phenyl-1,3-dioxan-5-yl 4-methylbenzenesulfonate

2-Phenyl-1,3-dioxan-5-yl 4-methylbenzenesulfonate

Cat. No.: B8580877
M. Wt: 334.4 g/mol
InChI Key: CTEIQEFIWKXRFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1,3-dioxan-5-yl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C17H18O5S and its molecular weight is 334.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H18O5S

Molecular Weight

334.4 g/mol

IUPAC Name

(2-phenyl-1,3-dioxan-5-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C17H18O5S/c1-13-7-9-16(10-8-13)23(18,19)22-15-11-20-17(21-12-15)14-5-3-2-4-6-14/h2-10,15,17H,11-12H2,1H3

InChI Key

CTEIQEFIWKXRFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2COC(OC2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 2 liter round bottom flask was added 2-phenyl-1,3-dioxan-5-ol (50 g, 277 mmol), triethyl amine (42.1 g, 416 mmol), DMAP (3.39 g, 27.7 mmol) and dichloromethane (1 L). The reaction was cooled to 0° C. To this solution was added tosyl chloride (58.2 g, 305 mmol) and the reaction was stirred overnight at RT. The reaction was poured onto water (800 mL) and extracted into DCM. The organic layers were combined and concentrated to dryness. The crude mixture was recrystallized from EtOAc:Hex to afford 88 g (96% yield) of a white solid. 1H NMR (CDCl3, 400 MHz), δ: 2.44 (3H, s), 4.09 (2H, dd, J=13.6, 2 Hz), 4.27 (2H, dd, J=13.6, 1.6 Hz), 4.51 (2H, pseudo t, J=1.6 Hz), 7.33-7.36 (5H, m), 7.44-7.45 (2H, m), 7.85 (2H, d, J=8.39 Hz). Mass Spec (lo-res): Calc'd for C17H18O5S: 334.09; found: 335.1 (M+H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
42.1 g
Type
reactant
Reaction Step One
Name
Quantity
3.39 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
58.2 g
Type
reactant
Reaction Step Two
Yield
96%

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